molecular formula C21H16FN3S B11118881 4-(3,4-dihydro-1H-isoquinolin-2-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine

4-(3,4-dihydro-1H-isoquinolin-2-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine

Cat. No.: B11118881
M. Wt: 361.4 g/mol
InChI Key: YCOOGVUXVXEMJG-UHFFFAOYSA-N
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Description

4-(3,4-dihydro-1H-isoquinolin-2-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine is a complex heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This compound features a unique structure combining isoquinoline, fluorophenyl, and thienopyrimidine moieties, which contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dihydro-1H-isoquinolin-2-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine typically involves multi-step reactionsThe reaction conditions often require the use of catalysts, high temperatures, and specific solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dihydro-1H-isoquinolin-2-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-(3,4-dihydro-1H-isoquinolin-2-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,4-dihydro-1H-isoquinolin-2-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a key enzyme involved in cancer cell proliferation, thereby exerting its anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(3,4-dihydro-1H-isoquinolin-2-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine stands out due to its unique combination of structural features, which contribute to its distinct biological activities and potential therapeutic applications. The presence of the fluorophenyl group, in particular, enhances its binding affinity to certain molecular targets, making it a promising candidate for drug development .

Properties

Molecular Formula

C21H16FN3S

Molecular Weight

361.4 g/mol

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine

InChI

InChI=1S/C21H16FN3S/c22-17-7-5-15(6-8-17)18-12-26-21-19(18)20(23-13-24-21)25-10-9-14-3-1-2-4-16(14)11-25/h1-8,12-13H,9-11H2

InChI Key

YCOOGVUXVXEMJG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)F

Origin of Product

United States

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